17-Hydroxyneomatrine
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Overview
Description
This compound exhibits a wide range of biological activities, including antibacterial, anti-allergy, anti-tumor, anti-arrhythmia, diuretic, anti-inflammatory, immunomodulatory, and bio-regulatory properties . It has shown significant potential in inhibiting the growth of human cervical carcinoma Hela cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyneomatrine involves the extraction from the roots of Sophora flavescens. The extraction process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies and automated purification systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxyneomatrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents like alkyl halides and acyl chlorides are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups .
Scientific Research Applications
17-Hydroxyneomatrine has diverse applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cell growth and apoptosis, particularly in cancer research.
Medicine: It has potential therapeutic applications in treating infections, allergies, tumors, and arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a bioactive ingredient in health supplements
Mechanism of Action
17-Hydroxyneomatrine exerts its effects through various molecular targets and pathways:
Inhibition of Cell Growth: It inhibits the growth of human cervical carcinoma Hela cells by inducing apoptosis and cell cycle arrest.
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits bacterial enzyme activity.
Anti-inflammatory Effects: It modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways
Comparison with Similar Compounds
Neomatrine: Another alkaloid derived from Sophora flavescens with similar biological activities but different potency and spectrum of action.
Matrine: A structurally related compound with notable anti-tumor and anti-inflammatory properties.
Oxymatrine: Known for its antiviral and hepatoprotective effects
Uniqueness: 17-Hydroxyneomatrine stands out due to its broad-spectrum biological activities and its specific efficacy in inhibiting the growth of human cervical carcinoma Hela cells. Its unique combination of antibacterial, anti-allergy, anti-tumor, and anti-inflammatory properties makes it a valuable compound for various scientific and medical applications .
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1S,2R,8R,9R,17R)-8-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-13-7-1-6-12-10-4-2-8-16-9-3-5-11(14(10)16)15(19)17(12)13/h10-12,14-15,19H,1-9H2/t10-,11+,12+,14+,15+/m0/s1 |
InChI Key |
SNXBXDZKGDYHID-PGKPSXLWSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CCCN4[C@H]3[C@@H](CCC4)[C@H](N2C(=O)C1)O |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)C(N2C(=O)C1)O |
Origin of Product |
United States |
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